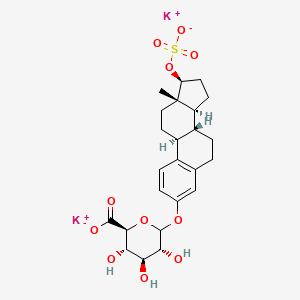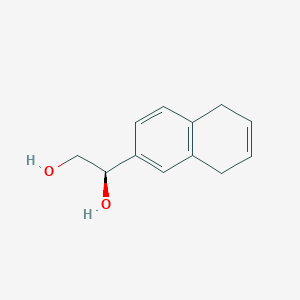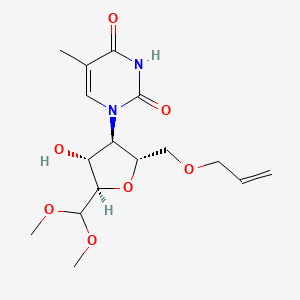
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl-beta-D-thiogalactoside is a chemical compound known for its role as a cell-permeable inhibitor of the reporter enzyme beta-galactosidase . This compound is often used in biochemical research due to its ability to inhibit specific enzymatic activities, making it valuable in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl-beta-D-thiogalactoside typically involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions. The compound can be recrystallized from water and dried in air to obtain a hydrated form, which can then be further dried over phosphorus pentoxide to achieve the anhydrous form .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethyl-beta-D-thiogalactoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2-Phenylethyl-beta-D-thiogalactoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or dimethyl sulfoxide (DMSO) at controlled temperatures .
Major Products Formed
The major products formed from the reactions of 2-Phenylethyl-beta-D-thiogalactoside depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Phenylethyl-beta-D-thiogalactoside has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-Phenylethyl-beta-D-thiogalactoside involves its inhibition of the enzyme beta-galactosidase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This results in a decrease in enzymatic activity, which can be measured and analyzed in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Another beta-galactosidase inhibitor used in similar biochemical assays.
4-Methylumbelliferyl-alpha-D-galactopyranoside: Used in fluorescence-based assays for detecting beta-galactosidase activity.
Uniqueness
2-Phenylethyl-beta-D-thiogalactoside is unique due to its specific structure, which allows it to permeate cell membranes and inhibit beta-galactosidase effectively. Its ability to be used in both in vitro and in vivo studies makes it a versatile tool in biochemical research .
Propriétés
Formule moléculaire |
C14H20O5S |
|---|---|
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)thiane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 |
Clé InChI |
RXWGJLGIKBAPBK-MBJXGIAVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](S2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCOC2C(C(C(C(S2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)

![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
